molecular formula C7H10O2 B170066 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol CAS No. 197307-18-9

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol

Cat. No. B170066
M. Wt: 126.15 g/mol
InChI Key: SGEVZQPSTWWVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol, also known as EMEO, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. EMEO is a member of the oxirane family, which is a group of organic compounds that contain a three-membered ring consisting of one oxygen and two carbon atoms. The presence of the ethynyl group in EMEO makes it highly reactive and suitable for various applications in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. For example, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of the NF-kB pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various tissues. In addition, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has several advantages as a research tool. It is highly reactive and can be easily modified to suit specific research needs. It is also relatively stable and can be stored for long periods of time. However, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is highly toxic and should be handled with extreme care. Its toxicity limits its use in certain experiments, and researchers must take appropriate safety precautions when working with this compound.

Future Directions

There are several future directions for research on 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol. One area of interest is the development of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol-based chemotherapeutic agents for the treatment of cancer. Another area of interest is the use of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-bromo-3-methylbut-2-ene with acetylene in the presence of a palladium catalyst. This method yields 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol in high purity and yield. Another method involves the reaction of 2-bromo-3-methylbut-2-ene with trimethylsilylacetylene in the presence of a copper catalyst.

Scientific Research Applications

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. In one study, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has also been studied for its potential use as a chemotherapeutic agent in the treatment of prostate cancer. In addition, 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol has shown promising results in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning.

properties

CAS RN

197307-18-9

Product Name

1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(3-ethynyl-2-methyloxiran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-4-6-7(3,9-6)5(2)8/h1,5-6,8H,2-3H3

InChI Key

SGEVZQPSTWWVFK-UHFFFAOYSA-N

SMILES

CC(C1(C(O1)C#C)C)O

Canonical SMILES

CC(C1(C(O1)C#C)C)O

synonyms

Oxiranemethanol, 3-ethynyl-alpha,2-dimethyl- (9CI)

Origin of Product

United States

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